N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
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Overview
Description
N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-[(4-METHYLPHENYL)SULFONYL]-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXAMIDE is a complex organic compound with a unique structure that includes both aromatic and heterocyclic elements
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-[(4-METHYLPHENYL)SULFONYL]-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Sulfonyl Group: This step involves the sulfonylation of the isoquinoline core using sulfonyl chlorides in the presence of a base.
Attachment of the Dimethoxyphenyl and Methylphenyl Groups: These groups are introduced through nucleophilic substitution reactions, often using Grignard reagents or organolithium compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-[(4-METHYLPHENYL)SULFONYL]-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Both electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines and alcohols (for nucleophilic substitution) are common.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-[(4-METHYLPHENYL)SULFONYL]-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-[(4-METHYLPHENYL)SULFONYL]-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide: Shares the dimethoxyphenyl group but lacks the sulfonyl and isoquinoline components.
3,4-Dimethoxyphenethylamine: Similar aromatic structure but simpler and lacks the sulfonyl and isoquinoline groups.
Uniqueness
N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-[(4-METHYLPHENYL)SULFONYL]-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXAMIDE is unique due to its combination of aromatic, sulfonyl, and isoquinoline structures, which confer distinct chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C27H30N2O5S |
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Molecular Weight |
494.6 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide |
InChI |
InChI=1S/C27H30N2O5S/c1-19-8-11-23(12-9-19)35(31,32)29-18-22-7-5-4-6-21(22)17-24(29)27(30)28-15-14-20-10-13-25(33-2)26(16-20)34-3/h4-13,16,24H,14-15,17-18H2,1-3H3,(H,28,30) |
InChI Key |
DWWTXNZISFFNGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3=CC=CC=C3CC2C(=O)NCCC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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